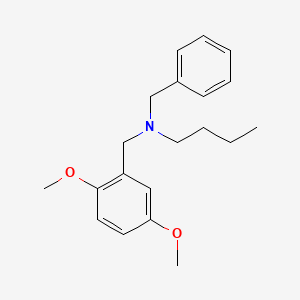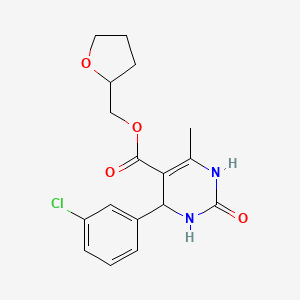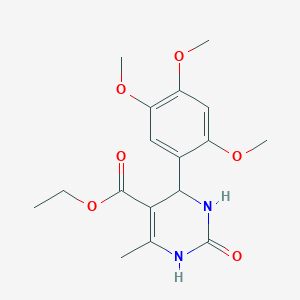
N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanamine, also known as benzylbutanamine or 2C-B, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist, and has gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, the compound has also attracted attention from the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mécanisme D'action
Benzylbutanamine acts primarily as a partial agonist of the 5-HT2A receptor, but also has affinity for other serotonin and dopamine receptors. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of downstream signaling pathways. This results in altered perception, mood, and cognition, as well as physiological effects such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
Benzylbutanamine has been shown to produce a range of biochemical and physiological effects in animal and human studies. These include altered levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, as well as changes in brain activity and connectivity. Physiological effects can include increased heart rate and blood pressure, pupil dilation, and changes in body temperature and respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
Benzylbutanamine has several advantages for use in laboratory experiments, including its relatively simple synthesis, low toxicity, and well-characterized mechanism of action. However, there are also several limitations to its use, such as the potential for abuse and the lack of standardized dosing protocols. Additionally, the compound may have off-target effects on other receptors and neurotransmitter systems, which could complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanaminemine. These include further studies on its therapeutic potential, particularly in the treatment of depression, anxiety, and PTSD. There is also interest in exploring the compound's effects on brain connectivity and network dynamics, as well as its interactions with other psychoactive substances. Finally, there is a need for standardized dosing protocols and safety guidelines to ensure the responsible use of N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanaminemine in both research and clinical settings.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanaminemine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 2,5-dimethoxyphenyl-2-amino-propane, which is further benzylated using benzyl chloride to yield N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanaminemine. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization or chromatography.
Applications De Recherche Scientifique
Benzylbutanamine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This suggests that N-benzyl-N-(2,5-dimethoxybenzyl)-1-butanaminemine may have antidepressant and anxiolytic effects, as well as potential for use in psychedelic-assisted therapy.
Propriétés
IUPAC Name |
N-benzyl-N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-5-13-21(15-17-9-7-6-8-10-17)16-18-14-19(22-2)11-12-20(18)23-3/h6-12,14H,4-5,13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOCSTRDWWMKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145959.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145963.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide](/img/structure/B5145970.png)
![N-benzyl-4-{5-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5145980.png)
![2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol](/img/structure/B5145982.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5146005.png)


![5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5146022.png)
![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)


